molecular formula C21H23NO4 B6132880 1-{4-[2-(2-benzyl-4-morpholinyl)-2-oxoethoxy]phenyl}ethanone

1-{4-[2-(2-benzyl-4-morpholinyl)-2-oxoethoxy]phenyl}ethanone

Cat. No.: B6132880
M. Wt: 353.4 g/mol
InChI Key: ZPDFFVMGJJXWMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{4-[2-(2-benzyl-4-morpholinyl)-2-oxoethoxy]phenyl}ethanone, also known as BMS-582949, is a small molecule inhibitor of the tyrosine kinase receptor, fibroblast growth factor receptor 4 (FGFR4). This molecule has garnered significant attention in scientific research due to its potential therapeutic applications in the treatment of various diseases, including cancer, liver fibrosis, and metabolic disorders.

Scientific Research Applications

1-{4-[2-(2-benzyl-4-morpholinyl)-2-oxoethoxy]phenyl}ethanone has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the growth of various cancer cell lines, including hepatocellular carcinoma, breast cancer, and lung cancer cells. Additionally, this compound has been shown to reduce liver fibrosis in animal models, suggesting its potential use in the treatment of liver diseases. Furthermore, this compound has been shown to improve glucose tolerance and insulin sensitivity in animal models, indicating its potential use in the treatment of metabolic disorders.

Mechanism of Action

1-{4-[2-(2-benzyl-4-morpholinyl)-2-oxoethoxy]phenyl}ethanone acts as a selective inhibitor of FGFR4, a tyrosine kinase receptor that plays a crucial role in cell proliferation, differentiation, and survival. By inhibiting FGFR4, this compound disrupts downstream signaling pathways, leading to the inhibition of cancer cell growth and fibrosis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound inhibits cell growth and induces apoptosis. In animal models of liver fibrosis, this compound reduces collagen deposition and inflammation. Additionally, this compound improves glucose tolerance and insulin sensitivity in animal models of metabolic disorders.

Advantages and Limitations for Lab Experiments

1-{4-[2-(2-benzyl-4-morpholinyl)-2-oxoethoxy]phenyl}ethanone has several advantages for lab experiments, including its high selectivity for FGFR4 and its ability to inhibit cancer cell growth and fibrosis. However, this compound has some limitations, including its low solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for the research of 1-{4-[2-(2-benzyl-4-morpholinyl)-2-oxoethoxy]phenyl}ethanone. One potential direction is to investigate the use of this compound in combination with other therapies for the treatment of cancer and liver fibrosis. Additionally, further research is needed to determine the optimal dosing and administration of this compound in animal models and humans. Finally, the development of more potent and selective FGFR4 inhibitors may lead to the discovery of novel therapeutic agents for the treatment of various diseases.

Synthesis Methods

The synthesis of 1-{4-[2-(2-benzyl-4-morpholinyl)-2-oxoethoxy]phenyl}ethanone involves the reaction of 4-chloro-2-fluoroacetophenone with 2-benzyl-4-morpholin-4-yl-2-oxoethyl trifluoromethanesulfonate in the presence of a base. The resulting intermediate is then reacted with 4-hydroxyphenylboronic acid in the presence of a palladium catalyst to yield this compound.

Properties

IUPAC Name

2-(4-acetylphenoxy)-1-(2-benzylmorpholin-4-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO4/c1-16(23)18-7-9-19(10-8-18)26-15-21(24)22-11-12-25-20(14-22)13-17-5-3-2-4-6-17/h2-10,20H,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPDFFVMGJJXWMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OCC(=O)N2CCOC(C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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